Gabaculin
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Overview
Description
Gabaculine is a naturally occurring neurotoxin first isolated from the bacteria Streptomyces toyacaensis. It is known for its potent and irreversible inhibition of gamma-aminobutyric acid (GABA) transaminase, as well as its role as a GABA reuptake inhibitor . Gabaculine is also referred to as 3-amino-2,3-dihydrobenzoic acid hydrochloride and 5-amino cyclohexa-1,3 dienyl carboxylic acid .
Preparation Methods
Gabaculine can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The industrial production of gabaculine typically involves the fermentation of Streptomyces toyacaensis followed by extraction and purification processes .
Chemical Reactions Analysis
Gabaculine undergoes several types of chemical reactions, including:
Oxidation: Gabaculine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in gabaculine.
Substitution: Gabaculine can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gabaculine has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Gabaculine is employed in research on neurotransmitter regulation and neurotoxicity.
Medicine: Although too toxic for therapeutic use, gabaculine is used in experimental studies on epilepsy and convulsions.
Industry: Gabaculine is used in the development of selective marker genes for genetic transformation in plants
Mechanism of Action
Gabaculine exerts its effects by mimicking the structure of GABA and binding to GABA transaminase. This binding leads to the irreversible inhibition of the enzyme through a series of steps, including transaldimination and a 1,3-prototrophic shift to the pyridoxamine imine. The aromatic stabilization energy of the resulting aromatic ring prevents further reaction, making the inhibition irreversible .
Comparison with Similar Compounds
Gabaculine is unique due to its potent and irreversible inhibition of GABA transaminase. Similar compounds include:
Vigabatrin: Another GABA transaminase inhibitor, but less potent and reversible.
Aminocyclohexane carboxylic acid: Shares structural similarities but differs in its biological activity.
Gabapentin: Used as an anticonvulsant and analgesic, but with a different mechanism of action
Gabaculine’s uniqueness lies in its irreversible inhibition and its specific applications in scientific research.
Properties
CAS No. |
59556-29-5 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
KFNRJXCQEJIBER-ZCFIWIBFSA-N |
SMILES |
C1C(C=CC=C1C(=O)O)N |
Isomeric SMILES |
C1[C@@H](C=CC=C1C(=O)O)N |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)N |
Key on ui other cas no. |
59556-29-5 |
Synonyms |
3-amino-2,3-dihydrobenzoic acid gabaculin gabaculine gabaculine hydrochloride gabaculine hydrochloride, (+-)-isomer gabaculine, (+-)-isomer gabaculine, (-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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